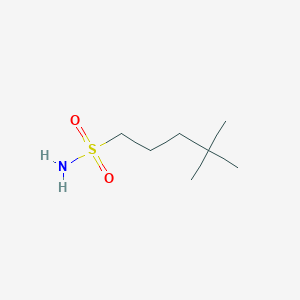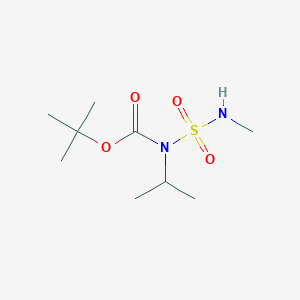![molecular formula C12H20ClNO B1433392 [2-(3-Methylbutoxy)phenyl]methanamine hydrochloride CAS No. 1803607-12-6](/img/structure/B1433392.png)
[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride
Overview
Description
“[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. It is available for purchase from various chemical suppliers231.
Molecular Structure Analysis
The molecular formula of this compound is C12H20ClNO, and it has a molecular weight of 229.74 g/mol3.
I hope this information is helpful, and I’m here if you have any other questions!
Scientific Research Applications
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and their applications in cellular imaging and photocytotoxicity under red light explored. These complexes have shown unprecedented photocytotoxicity in various cell lines by inducing apoptosis through the generation of reactive oxygen species. They have also demonstrated the ability to be ingested in the nucleus of HeLa and HaCaT cells, suggesting their potential in cancer treatment and diagnostic imaging (Basu et al., 2014).
Catalytic Applications
Compounds derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and evaluated for their catalytic applications, showing good activity and selectivity. Such research indicates the potential use of related compounds in catalysis, which could be applicable in synthetic chemistry and industrial processes (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes involving modified dipicolylamines and phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine (among others) have been studied for their uptake in cancer cells and remarkable photocytotoxicity. The research highlights the significant uptake and phototoxic effects of these complexes in cancer treatment, demonstrating the therapeutic potential of such compounds (Basu et al., 2015).
Mechanistic Insights into Chemical Reactions
Studies on the reaction mechanisms between diphenylamine and diethyl 2-phenylmalonate have provided insights into the synthesis of 1,4-Benzodiazepine-2,5-diones. This research offers valuable information on the interactions and process dynamics, potentially guiding the synthesis of related compounds for pharmaceutical applications (Zhou & Li, 2019).
Synthesis of Novel Compounds
An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives highlights the chemical versatility and potential applications of related compounds in the development of new materials or drugs. This research emphasizes the importance of developing novel synthetic routes for complex organic compounds (Zhou et al., 2013).
properties
IUPAC Name |
[2-(3-methylbutoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13;/h3-6,10H,7-9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOJNXPPVUEIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride | |
CAS RN |
1803607-12-6 | |
| Record name | [2-(3-methylbutoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)







